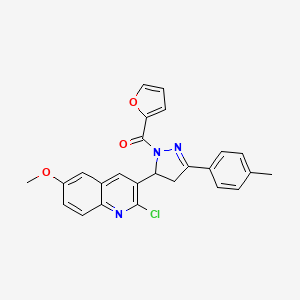

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN3O2 with a molecular weight of approximately 407.9 g/mol. The structure features a quinoline moiety, a pyrazole ring, and a furan group, which are known to contribute to various pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar structures could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of substituents like the methoxy and chloro groups enhances the cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Research has shown that quinoline derivatives possess antimicrobial properties. A comparative analysis revealed that modifications on the phenyl and quinoline rings can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the presence of electron-withdrawing groups such as chlorine may increase the potency of the compound against certain pathogens .

Anticonvulsant Activity

The anticonvulsant potential of related pyrazole derivatives has been explored in animal models. Compounds with similar structural frameworks have demonstrated efficacy in reducing seizure frequency in pentylenetetrazole-induced convulsion tests. This suggests that this compound may also exhibit anticonvulsant properties .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the core structure of quinoline-pyrazole hybrids. The synthesized compounds were evaluated for their anticancer activity against breast cancer cell lines. Results indicated that compounds with the furan moiety exhibited enhanced cytotoxicity compared to those without it, suggesting a synergistic effect in targeting cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various substituted quinoline derivatives, including those structurally related to our compound of interest. The study highlighted that specific substitutions at particular positions on the phenyl ring significantly influenced biological activity. For example, electron-withdrawing groups at the para position were found to enhance anticancer activity while also improving selectivity towards cancer cells over normal cells .

Data Tables

| Activity | Compound | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Anticancer | (5-(2-chloro-6-methoxyquinolin-3-yl)...) | 12.5 | MCF-7 (Breast Cancer) |

| Antimicrobial | (5-(2-chloro-6-methoxyquinolin-3-yl)...) | 15.0 | Staphylococcus aureus |

| Anticonvulsant | (5-(2-chloro-6-methoxyquinolin-3-yl)...) | Not reported | Animal Model |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance efficacy against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated several quinoline derivatives for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that structural modifications significantly enhanced antibacterial activity, indicating that this compound could also exhibit similar effects due to its structural components .

Enzyme Inhibition

The compound may also possess enzyme inhibition properties. Compounds with similar frameworks have shown the ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that certain quinoline derivatives inhibit PLA2 activity, which could lead to therapeutic benefits in conditions characterized by excessive inflammation. This suggests that the compound's structure could be explored for potential anti-inflammatory applications .

Anticancer Activity

The anticancer potential of compounds with similar structural motifs has been documented, showing effects such as apoptosis induction in various cancer cell lines.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2-chloro group on the quinoline ring is a prime site for nucleophilic substitution. Reactions typically occur under basic or catalytic conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, 12h | Replacement of Cl with amines, alkoxy, or thiol groups | |

| SNAr with amines | Et₃N, THF, reflux | Quinoline-3-amine derivatives |

Key findings:

-

The electron-withdrawing methoxy group at position 6 enhances the electrophilicity of the adjacent chloro group, facilitating displacement by nucleophiles like piperidine or thiourea.

-

Substitution products retain the pyrazole and furan components, enabling further functionalization .

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions due to its conjugated diene structure:

Key findings:

-

Cycloaddition reactions modify the furan moiety without disrupting the pyrazole-quinoline core .

-

Photooxidation products are unstable but can be stabilized via reduction or trapping agents .

Pyrazole Ring Functionalization

The 4,5-dihydropyrazole core undergoes alkylation, acylation, and oxidation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, acetone | N-methylated pyrazole derivatives | |

| Oxidation | KMnO₄, H₂O, 25°C | Conversion to fully aromatic pyrazole |

Key findings:

-

Alkylation at the pyrazole nitrogen enhances solubility in nonpolar solvents .

-

Oxidation to aromatic pyrazole increases planarity, potentially improving binding affinity in biological systems .

Quinoline Methoxy Group Reactivity

The 6-methoxy group on quinoline can undergo demethylation or hydroxylation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyquinoline derivative | |

| Electrophilic substitution | HNO₃, H₂SO₄, 0°C | Nitration at quinoline positions 5 and 7 |

Key findings:

-

Demethylation generates a phenolic group, enabling conjugation with biomolecules.

-

Nitration introduces nitro groups for subsequent reduction to amino derivatives.

Redox Reactivity

The methanone carbonyl and furan oxygen are redox-active sites:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Reduction (Carbonyl) | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | |

| Oxidation (Furan) | mCPBA, CH₂Cl₂ | Epoxidation of the furan ring |

Key findings:

Eigenschaften

IUPAC Name |

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O3/c1-15-5-7-16(8-6-15)21-14-22(29(28-21)25(30)23-4-3-11-32-23)19-13-17-12-18(31-2)9-10-20(17)27-24(19)26/h3-13,22H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLIWZDOFLBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.